molecular formula C15H20BrNS2 B14662195 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide CAS No. 36983-68-3

1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide

Cat. No.: B14662195
CAS No.: 36983-68-3
M. Wt: 358.4 g/mol
InChI Key: GSBBBPNTJJUWEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide typically involves the reaction of piperidine derivatives with thiophene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

36983-68-3

Molecular Formula

C15H20BrNS2

Molecular Weight

358.4 g/mol

IUPAC Name

1,1-dimethyl-3,3-dithiophen-2-ylpiperidin-1-ium;bromide

InChI

InChI=1S/C15H20NS2.BrH/c1-16(2)9-5-8-15(12-16,13-6-3-10-17-13)14-7-4-11-18-14;/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

GSBBBPNTJJUWEG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC(C1)(C2=CC=CS2)C3=CC=CS3)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.